2,6-Dimethylmorpholine-4-sulfonamide
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Overview
Description
2,6-Dimethylmorpholine-4-sulfonamide is a chemical compound with the molecular formula C₆H₁₄N₂O₃S and a molecular weight of 194.25 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO₂NH₂). Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides, including 2,6-Dimethylmorpholine-4-sulfonamide, involves the reaction between amines and sulfonyl chlorides in the presence of a base . For this compound, the reaction typically involves 2,6-dimethylmorpholine and a sulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic attack by the amine on the sulfonyl chloride, forming the sulfonamide bond.
Industrial Production Methods
Industrial production of sulfonamides often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylmorpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group, although these are less common.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
2,6-Dimethylmorpholine-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A related compound without the sulfonamide group.
Sulfanilamide: Another sulfonamide with a different structure and applications.
Sulfonimidates: Compounds with similar sulfur-containing functional groups.
Uniqueness
2,6-Dimethylmorpholine-4-sulfonamide is unique due to its specific structure, which combines the properties of both morpholine and sulfonamide groups. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound in various fields .
Properties
Molecular Formula |
C6H14N2O3S |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
2,6-dimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,7,9,10) |
InChI Key |
NVGVTWSMMWMHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N |
Origin of Product |
United States |
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